(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

Catalog No.
S671776
CAS No.
59159-39-6
M.F
C24H26BrO2P
M. Wt
457.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(tert-Butoxycarbonylmethyl)triphenylphosphonium br...

CAS Number

59159-39-6

Product Name

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide

Molecular Formula

C24H26BrO2P

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1

InChI Key

ZGLFRTJDWWKIAK-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Rhodium-Catalyzed Asymmetric Hydrogenation Reactions:

This compound serves as a precursor to triphenylphosphine, a crucial ligand in asymmetric hydrogenation reactions. These reactions involve the addition of hydrogen to an unsaturated carbon-carbon bond, with the help of a catalyst, to produce a saturated molecule. The chirality of the catalyst, including the triphenylphosphine ligand, dictates the stereochemistry of the product molecule, meaning it controls the arrangement of atoms in 3D space.

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide undergoes a deprotection step to release triphenylphosphine, which can then be employed in various rhodium-based catalysts for asymmetric hydrogenation reactions. Source: Sigma-Aldrich product page:

Wittig Reactions and Related Chemistry:

This compound also finds application in Wittig reactions and related reactions, which are fundamental tools for forming carbon-carbon double bonds. It acts as a Wittig reagent precursor, where the triphenylphosphonium group serves as the reactive center. Upon deprotonation, the compound releases a stabilized carbanion that can react with carbonyl compounds (aldehydes and ketones) to form alkenes (olefins) and triphenylphosphine oxide.

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide can also participate in related reactions like Wittig methylenation and Wittig chain extension reactions, expanding the utility of this compound in organic synthesis for creating various organic molecules. Source: Sigma-Aldrich product page:

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C24H26BrO2PC_{24}H_{26}BrO_2P and a molecular weight of approximately 457.35 g/mol. This compound is characterized by the presence of a tert-butoxycarbonyl group attached to a triphenylphosphonium moiety, which enhances its reactivity and utility in various organic synthesis applications. The compound appears as a white to almost white powder or crystalline form and is typically used in synthetic organic chemistry as a versatile intermediate.

, including:

  • Wittig Reaction: It serves as a reactant in the Wittig reaction, which is used to synthesize alkenes from aldehydes or ketones by reacting with phosphonium ylides.
  • Asymmetric Hydrogenation: The compound is utilized in rhodium-catalyzed asymmetric hydrogenation reactions, facilitating the conversion of alkenes into chiral alcohols.
  • Aza-Michael Addition: It acts as a reactant for the preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters via double aza-Michael addition reactions .

The synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide typically involves the following steps:

  • Formation of Triphenylphosphine Ylide: Triphenylphosphine reacts with an appropriate alkyl halide to form the corresponding ylide.
  • Alkylation: The ylide undergoes alkylation with tert-butoxycarbonylmethyl halides to yield (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide.
  • Purification: The product is purified through recrystallization or chromatography techniques to achieve the desired purity level, often reported at over 98% .

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for constructing complex molecules.
  • Medicinal Chemistry: The compound may be utilized in drug development processes where phosphonium salts play a role in enhancing drug delivery systems.
  • Research: It serves as an important tool in proteomics research and other biochemical applications .

Interaction studies involving (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide primarily focus on its reactivity with nucleophiles and electrophiles during synthetic transformations. Its ability to form stable intermediates makes it valuable for studying reaction mechanisms in organic chemistry. Additionally, interactions with biological molecules could provide insights into its potential therapeutic roles.

Several compounds share structural similarities with (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, including:

  • Triphenylphosphine: A simpler phosphine compound used broadly in organic synthesis but lacks the tert-butoxycarbonyl group, limiting its reactivity.
  • Benzyltriphenylphosphonium Bromide: Similar in structure but features a benzyl group instead of tert-butoxycarbonyl; used in similar reactions but may have different selectivity and reactivity profiles.
  • Methyltriphenylphosphonium Bromide: Contains a methyl group; it is less bulky than (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, affecting its steric properties and reactivity.
Compound NameStructure TypeKey Differences
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromideTert-butoxycarbonyl groupEnhanced sterics; suitable for specific reactions
TriphenylphosphineNo substituent on phosphorusMore reactive but less selective
Benzyltriphenylphosphonium BromideBenzyl groupDifferent reactivity due to less steric hindrance
Methyltriphenylphosphonium BromideMethyl groupSmaller size; affects reactivity and selectivity

The uniqueness of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide lies in its bulky tert-butoxycarbonyl group, which influences its reactivity profile and makes it particularly useful in specific synthetic pathways that require sterically hindered intermediates.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59159-39-6

Dates

Modify: 2023-08-15

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